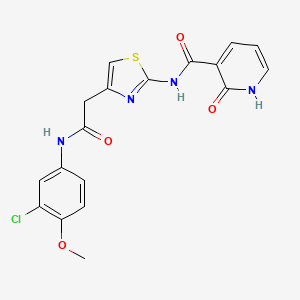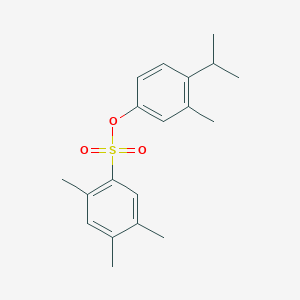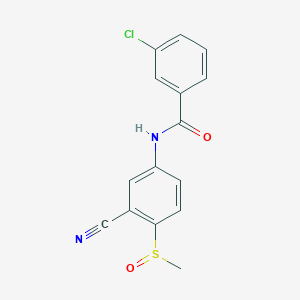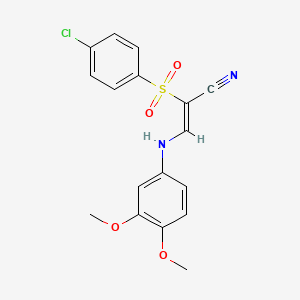![molecular formula C23H16FN3O B2490599 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-49-2](/img/structure/B2490599.png)
1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H16FN3O and its molecular weight is 369.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Materials and Molecular Sensors
Quinoline derivatives, including those structurally similar to 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, are recognized for their efficiency as fluorophores. Their applications extend to studying biological systems, with a specific focus on DNA fluorophores based on fused aromatic systems. These derivatives offer sensitivity and selectivity, important for biochemical and medical research (Aleksanyan & Hambardzumyan, 2013). Furthermore, compounds like 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been developed into versatile fluorophores for designing brightly emissive molecular sensors. These sensors are capable of recognizing metal ions, showcasing the compound's potential in creating fluoroionophores and photoinduced electron-transfer probes (Rurack et al., 2002).
ATM Kinase Inhibition for Cancer Therapy
A novel series of 3-quinoline carboxamides has been optimized to act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including derivatives of quinoline, demonstrate potency and selectivity with suitable pharmacokinetic properties for oral administration. Their development signifies the role of quinoline derivatives in cancer therapy, particularly in enhancing the efficacy of treatments involving DNA damage-induced agents (Degorce et al., 2016).
Antimicrobial and Antiviral Activities
Compounds structurally related to this compound have been studied for their antimicrobial and antiviral activities. Derivatives of pyrazolo[3,4-b]quinoline exhibit a broad spectrum of biological activities, including the inhibition of bacterial serine/threonine protein kinases and significant in vitro antibacterial and antimycobacterial properties. This suggests their potential use in addressing bacterial resistance and developing new antimicrobial agents (Lapa et al., 2013).
Photophysical and Electrochemical Properties
The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule alters its photophysical and electrochemical properties. These modifications include changes in fluorescence quantum efficiency, absorption band positions, and basicity, influencing the molecule's resistance to proton donors. Such characteristics are crucial for developing fluorescent dyes and materials for light-emitting devices, underscoring the importance of structural manipulation in tuning the properties of quinoline derivatives for specific applications (Szlachcic & Uchacz, 2018).
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-11-9-15(10-12-18)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)17-6-4-5-16(24)13-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANYLEMMGSFHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2490518.png)
![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)


![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2490537.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
